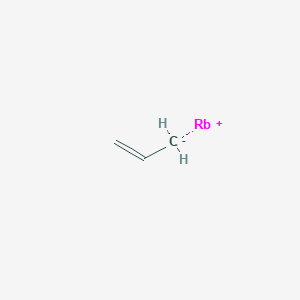
prop-1-ene;rubidium(1+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prop-1-ene;rubidium(1+) is a compound that combines the organic molecule prop-1-ene (also known as propene) with the alkali metal rubidium in its +1 oxidation state. Prop-1-ene is an unsaturated hydrocarbon with the chemical formula CH₃CH=CH₂, characterized by a double bond between the first and second carbon atoms. Rubidium is a highly reactive metal, known for its vigorous reactions with water and air.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of prop-1-ene;rubidium(1+) typically involves the reaction of prop-1-ene with rubidium metal. This reaction can be carried out under controlled conditions to prevent the highly reactive rubidium from causing unwanted side reactions. The reaction is usually performed in an inert atmosphere, such as argon or nitrogen, to avoid the formation of rubidium oxides or hydroxides.
Industrial Production Methods
Industrial production of prop-1-ene;rubidium(1+) is not common due to the highly reactive nature of rubidium. prop-1-ene itself is produced on a large scale through the steam cracking of hydrocarbons, such as propane and butane. Rubidium is typically obtained through the reduction of rubidium chloride with calcium or through the electrolysis of rubidium chloride.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Rubidium in prop-1-ene;rubidium(1+) can undergo oxidation to form rubidium oxide (Rb₂O) or rubidium superoxide (RbO₂) when exposed to oxygen.
Reduction: Prop-1-ene can be reduced to propane (CH₃CH₂CH₃) using hydrogen gas in the presence of a catalyst.
Substitution: Prop-1-ene can undergo halogenation reactions, such as bromination, to form 1-bromo-2-propene (CH₂BrCH=CH₂).
Common Reagents and Conditions
Oxidation: Oxygen or air, typically at elevated temperatures.
Reduction: Hydrogen gas with a metal catalyst, such as palladium or platinum.
Substitution: Halogens like bromine (Br₂) or chlorine (Cl₂), often in the presence of light or a radical initiator.
Major Products
Oxidation: Rubidium oxide (Rb₂O), rubidium superoxide (RbO₂).
Reduction: Propane (CH₃CH₂CH₃).
Substitution: 1-bromo-2-propene (CH₂BrCH=CH₂).
Scientific Research Applications
Prop-1-ene;rubidium(1+) has several applications in scientific research:
Chemistry: Used in studies of alkali metal-organic compound interactions and reactivity.
Biology: Investigated for its potential effects on biological systems, although its high reactivity limits its direct use.
Medicine: Limited applications due to the reactivity of rubidium, but prop-1-ene derivatives are studied for their potential therapeutic properties.
Industry: Prop-1-ene is a key intermediate in the production of polypropylene, a widely used plastic. Rubidium compounds are used in specialty glass and electronics.
Mechanism of Action
The mechanism of action of prop-1-ene;rubidium(1+) involves the interaction of the double bond in prop-1-ene with the highly reactive rubidium ion. Rubidium can donate electrons to the double bond, leading to various chemical transformations. The exact molecular targets and pathways depend on the specific reactions and conditions used.
Comparison with Similar Compounds
Similar Compounds
Prop-1-ene (Propene): An unsaturated hydrocarbon with similar reactivity in terms of addition reactions.
Rubidium Compounds: Rubidium chloride (RbCl), rubidium hydroxide (RbOH), and rubidium oxide (Rb₂O) are common rubidium compounds with different reactivities.
Uniqueness
Prop-1-ene;rubidium(1+) is unique due to the combination of an organic molecule with a highly reactive alkali metal
Properties
CAS No. |
76217-03-3 |
|---|---|
Molecular Formula |
C3H5Rb |
Molecular Weight |
126.54 g/mol |
IUPAC Name |
prop-1-ene;rubidium(1+) |
InChI |
InChI=1S/C3H5.Rb/c1-3-2;/h3H,1-2H2;/q-1;+1 |
InChI Key |
VXELLTUDHXZXTO-UHFFFAOYSA-N |
Canonical SMILES |
[CH2-]C=C.[Rb+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


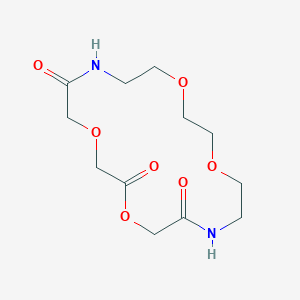

![1-[Methyl(nitroso)amino]butyl acetate](/img/structure/B14435158.png)
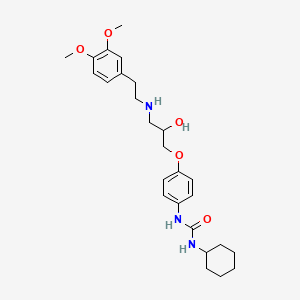
![2-Chloroethyl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate](/img/structure/B14435166.png)

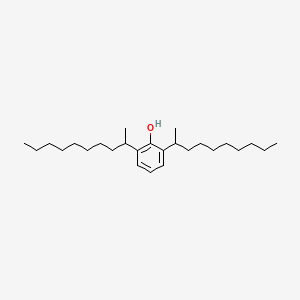
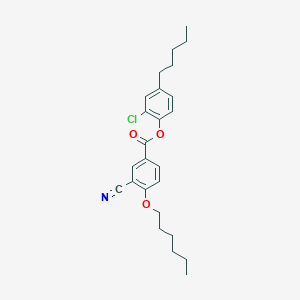
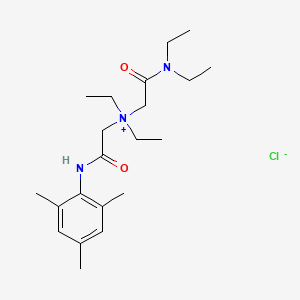


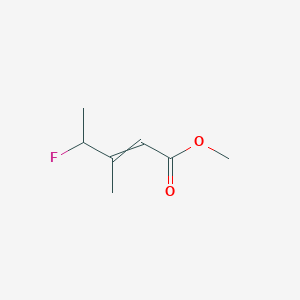
![8-Bromo-3-methyl-3,6-dihydro-9H-imidazo[4,5-f]quinolin-9-one](/img/structure/B14435230.png)

